Spire2-FMN2 interaction-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

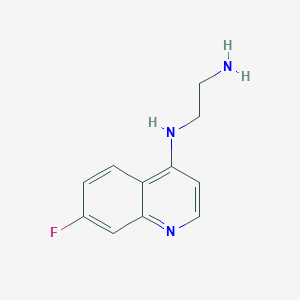

Spire2-FMN2 interaction-IN-1 is a selective inhibitory fragment that targets the interaction between Spire2 and FMN2. This compound is significant in the study of actin nucleation, a process crucial for the formation of actin filaments in cells. Actin filaments are essential for various cellular functions, including cell shape maintenance, cell migration, and intracellular transport .

Preparation Methods

The synthesis of Spire2-FMN2 interaction-IN-1 involves fragment-based drug discovery techniques. The initial hit fragments were identified through differential scanning fluorimetry-based screening of a library of 755 compounds. These fragments were then validated using multiple biophysical assays, including fluorescence polarization, microscale thermophoresis, and nuclear magnetic resonance . The chemical optimization of these fragments led to the discovery of this compound, which exhibits micromolar potency and high ligand efficiency .

Chemical Reactions Analysis

Spire2-FMN2 interaction-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include quinoline chlorides and ethylenediamine . The primary terminal amine is indispensable for the activity of the compound, and the optimal length of the linker between quinoline nitrogen and the terminal amine is C-2 . The major products formed from these reactions are derivatives of the initial fragments, optimized for higher potency and selectivity .

Scientific Research Applications

Spire2-FMN2 interaction-IN-1 has several scientific research applications. In chemistry, it serves as a starting point for the development of selective chemical probes targeting the Spire2-FMN2 interaction . In biology, it helps in understanding the role of Spire2 in actin nucleation and its interaction with FMN2 . In medicine, this compound can be used to study the regulation of cellular processes such as vesicle trafficking, transcription, and apoptosis .

Mechanism of Action

The mechanism of action of Spire2-FMN2 interaction-IN-1 involves the disruption of the interaction between Spire2 and FMN2. Spire2 is a member of the WH2 domain actin nucleators, which initiate actin filament assembly through multiple WH2 actin-binding domains . The KIND domain of Spire2 interacts with the FMN family of formins, mediated by a short and highly conserved formin-spire interaction sequence located at the extreme C-terminus of formins . By inhibiting this interaction, this compound prevents the formation of actin filaments, thereby affecting various cellular processes .

Comparison with Similar Compounds

Spire2-FMN2 interaction-IN-1 is unique in its selective inhibition of the Spire2-FMN2 interaction, without affecting the Spire1-FMN2 interaction . Similar compounds include other fragments that target the Spire2-FMN2 interaction, such as compound 13, which exhibits micromolar potency and high ligand efficiency . this compound stands out due to its higher selectivity and potency .

Properties

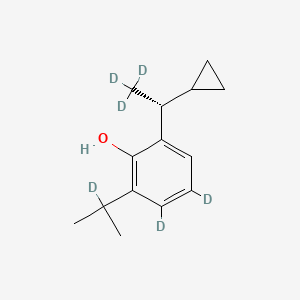

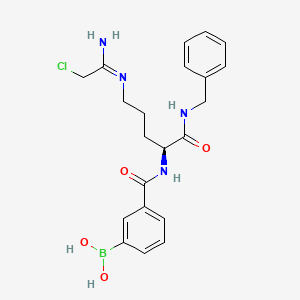

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

N'-(7-fluoroquinolin-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C11H12FN3/c12-8-1-2-9-10(15-6-4-13)3-5-14-11(9)7-8/h1-3,5,7H,4,6,13H2,(H,14,15) |

InChI Key |

XMFFMFYGVXVIHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)NCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)

![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)

![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)